Bromodichloroacetonitrile

概要

説明

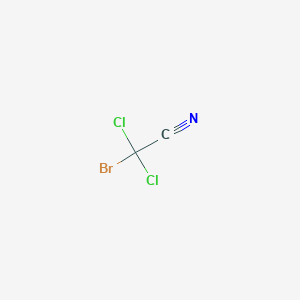

Bromodichloroacetonitrile is a nitrogen-containing disinfection byproduct formed during the chlorination or chloramination of drinking water. It has the molecular formula C₂BrCl₂N and a molecular weight of 188.838 g/mol . This compound is of significant interest due to its potential health effects and its role in water treatment processes.

準備方法

Synthetic Routes and Reaction Conditions: Bromodichloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of organic matter in water. This process is part of the broader water treatment protocols aimed at disinfecting drinking water. The formation of this compound is a byproduct of these disinfection processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: This compound can also be reduced under specific conditions, although detailed pathways and products are less commonly studied.

Substitution: this compound can participate in substitution reactions, where one or more of its halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reagents: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce a range of substituted acetonitriles .

科学的研究の応用

Bromodichloroacetonitrile has several applications in scientific research:

Chemistry: It is used as a model compound to study the formation and behavior of disinfection byproducts in water treatment.

Biology: Research into its effects on biological systems helps understand the potential health impacts of disinfection byproducts.

Medicine: Studies on this compound contribute to the broader understanding of toxicology and public health.

作用機序

The mechanism of action of bromodichloroacetonitrile involves its interaction with biological molecules. It can form adducts with proteins and DNA, leading to potential mutagenic and carcinogenic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophilic sites in biological macromolecules is a key aspect of its mechanism .

類似化合物との比較

Dichloroacetonitrile: Another disinfection byproduct with similar formation pathways but lacking the bromine atom.

Bromoacetonitrile: Contains bromine but only one chlorine atom, leading to different reactivity and toxicity profiles.

Trichloroacetonitrile: Contains three chlorine atoms and no bromine, resulting in distinct chemical and biological properties.

Uniqueness: Bromodichloroacetonitrile is unique due to its specific combination of bromine and chlorine atoms, which influences its reactivity and the types of byproducts it forms during water disinfection. Its distinct chemical structure also affects its biological interactions and potential health effects .

生物活性

Bromodichloroacetonitrile (BDCAN) is a nitrogen-containing disinfection byproduct (DBP) formed during the chlorination of water containing organic matter and nitrogenous compounds. Its biological activity has garnered attention due to its potential toxic effects on human health and the environment. This article explores the biological activity of BDCAN, including its mechanisms of toxicity, mutagenicity, and implications for public health.

BDCAN is one of several haloacetonitriles (HANs) that can form during water treatment processes. It is characterized by its chemical structure, which includes bromine and chlorine atoms attached to an acetonitrile backbone. The formation of BDCAN and other DBPs is influenced by the presence of organic precursors in source water, particularly those containing nitrogen.

Mechanisms of Toxicity

Research indicates that BDCAN exhibits cytotoxic and genotoxic properties, primarily through the induction of oxidative stress and the activation of cellular signaling pathways. A study highlighted that exposure to BDCAN leads to increased levels of reactive oxygen species (ROS) in human keratinocytes, which activates the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response pathway . The activation of NRF2 results in the upregulation of various antioxidant genes, which serve to mitigate oxidative damage.

Table 1: Key Findings on BDCAN's Biological Activity

Mutagenicity and Carcinogenic Potential

Studies have demonstrated that BDCAN possesses mutagenic properties. For instance, an Ames test conducted on BDCAN revealed a dose-dependent increase in revertant colonies, indicating its potential to cause genetic mutations . Furthermore, evaluations from the National Toxicology Program (NTP) have classified certain haloacetic acids, including compounds related to BDCAN, as reasonably anticipated human carcinogens based on sufficient evidence from animal studies .

Case Studies

Case Study 1: Human Keratinocyte Response

In a controlled laboratory setting, human keratinocyte cells (HaCaT) were exposed to various concentrations of BDCAN. The results showed that higher concentrations resulted in significant ROS accumulation within one hour, leading to cellular stress responses. The expression of ARE-dependent genes was evaluated using RT-qPCR, confirming that BDCAN exposure enhances antioxidant gene expression in a concentration-dependent manner .

Case Study 2: Environmental Impact Assessment

A comprehensive study assessed the presence and impact of BDCAN in treated drinking water across various locations. The findings indicated that while concentrations were generally low (e.g., 1.2 μg L−1), the cumulative effects of multiple DBPs could pose significant health risks over time . The study emphasized the importance of monitoring DBP levels in drinking water sources.

特性

IUPAC Name |

2-bromo-2,2-dichloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrCl2N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJVVCPVQOCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021508 | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60523-73-1 | |

| Record name | Bromodichloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromodichloroacetonitrile compare to other haloacetonitriles in terms of its toxicity to mammalian cells?

A1: [] this compound (BDCAN) exhibits moderate cytotoxicity compared to other haloacetonitriles. The descending rank order for cytotoxicity within this class of compounds, as determined in a study using mammalian cells, is: Tribromoacetonitrile ≈ Dibromoacetonitrile > Bromoacetonitrile ≈ Iodoacetonitrile > Bromochloroacetonitrile ≈ Chlorodibromoacetonitrile > This compound > Dichloroacetonitrile ≈ Chloroacetonitrile ≈ Trichloroacetonitrile. This suggests that the presence and combination of halogen atoms within the haloacetonitrile structure influence its cytotoxic potential. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)

Q2: Can the toxicity of this compound and other related haloacetonitriles be predicted using computational models?

A2: [] Yes, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for predicting both the cytotoxicity and genotoxicity of haloacetonitriles, including this compound. These models utilize the compounds' physicochemical parameters and toxicity metrics, offering a valuable tool for assessing the potential hazards of novel haloacetonitriles before conducting in-depth biological evaluations. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。